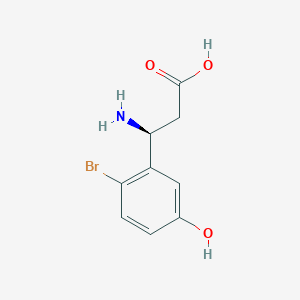

(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid

CAS No.:

Cat. No.: VC17485026

Molecular Formula: C9H10BrNO3

Molecular Weight: 260.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10BrNO3 |

|---|---|

| Molecular Weight | 260.08 g/mol |

| IUPAC Name | (3S)-3-amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid |

| Standard InChI | InChI=1S/C9H10BrNO3/c10-7-2-1-5(12)3-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1 |

| Standard InChI Key | CPWFIZIIWUIHQR-QMMMGPOBSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1O)[C@H](CC(=O)O)N)Br |

| Canonical SMILES | C1=CC(=C(C=C1O)C(CC(=O)O)N)Br |

Introduction

(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is a chiral, non-proteinogenic amino acid derivative characterized by its unique structural features, including a brominated aromatic ring and a hydroxyl group attached to a propanoic acid backbone. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which are attributed to its structural modifications compared to standard amino acids.

Synthesis Methods

The synthesis of (3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid typically involves controlling temperature and reaction time to ensure high yields and purity. Solvents such as dichloromethane or acetonitrile may be used, along with catalysts or bases to enhance efficiency. Industrial production often utilizes continuous flow reactors and advanced purification techniques to optimize yield and purity.

Biological Activities and Potential Applications

This compound exhibits potential anti-inflammatory and analgesic properties due to its structural features, particularly the interaction of its amino group with enzymes and receptors. It can act as a substrate for specific enzymes, leading to the formation of active metabolites that may influence various biological pathways. Understanding these interactions is crucial for developing targeted therapies and optimizing drug efficacy.

| Biological Activity | Potential Application |

|---|---|

| Anti-inflammatory | Treatment of inflammatory conditions |

| Analgesic | Pain management |

| Enzyme Substrate | Development of targeted therapies |

Comparison with Related Compounds

(3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid is distinct from other amino acid derivatives due to its specific arrangement of functional groups, which allows for diverse chemical reactivity and potential biological interactions. For example, (3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid shares a similar structure but with the hydroxyl group in a different position .

| Compound | Structural Differences | Potential Biological Impact |

|---|---|---|

| (3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid | Hydroxyl group at the 4-position | Different receptor interactions |

| (3S)-3-Amino-3-(2-bromo-5-hydroxyphenyl)propanoic acid | Hydroxyl group at the 5-position | Unique enzyme substrate interactions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume